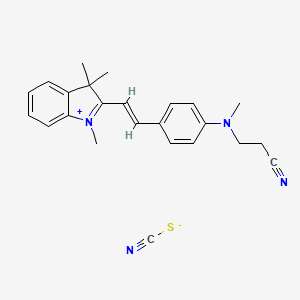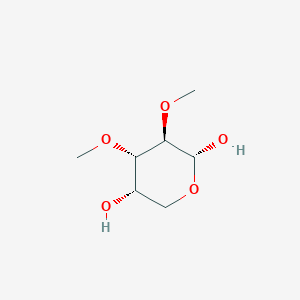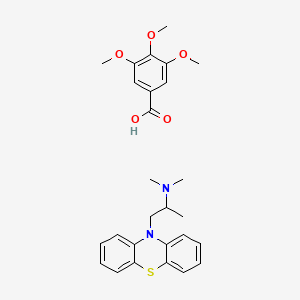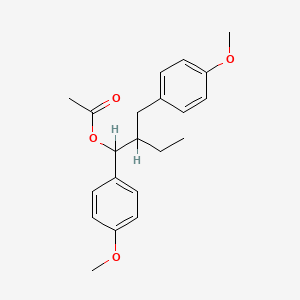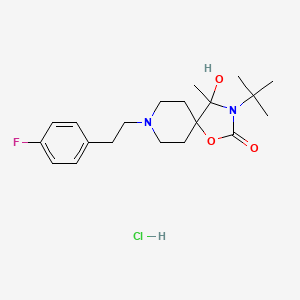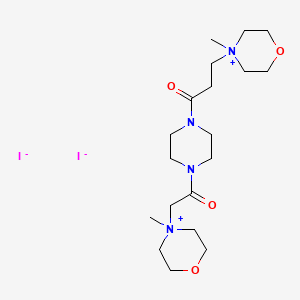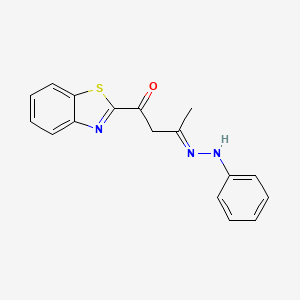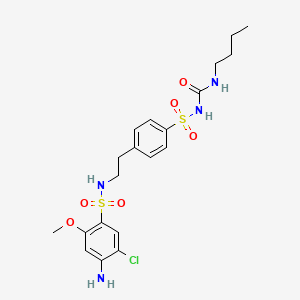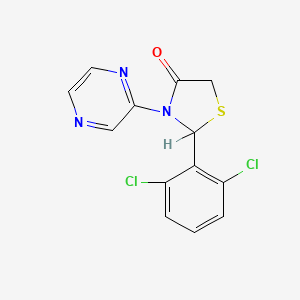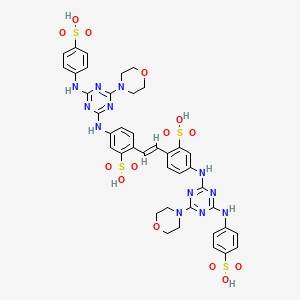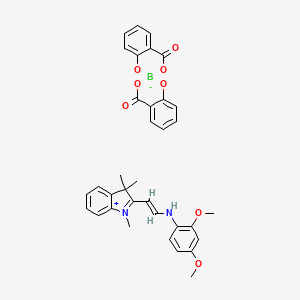
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a combination of indolium and salicylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) typically involves multiple steps, starting with the preparation of the indolium core. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product. Common reagents used in the synthesis include 2,4-dimethoxyaniline, vinyl compounds, and various borate salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxyaniline: A related compound with similar structural features.
1,3,3-trimethylindolium: Shares the indolium core with the target compound.
Salicylate derivatives: Compounds containing the salicylate group, which is also present in the target compound.
Uniqueness
What sets 2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78527-98-7 |
|---|---|
Molecular Formula |
C35H33BN2O8 |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;3,3'-spirobi[2,4-dioxa-3-boranuidabicyclo[4.4.0]deca-1(10),6,8-triene]-5,5'-dione |
InChI |
InChI=1S/C21H24N2O2.C14H8BO6/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;16-13-9-5-1-3-7-11(9)18-15(20-13)19-12-8-4-2-6-10(12)14(17)21-15/h6-14H,1-5H3;1-8H/q;-1/p+1 |
InChI Key |
OWNFFAAFSKVKJT-UHFFFAOYSA-O |
Isomeric SMILES |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=C(C=C(C=C3)OC)OC)C)C |
Canonical SMILES |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


